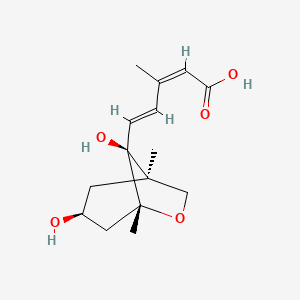

Dihydrophaseic acid

Descripción general

Descripción

Dihydrophaseic acid (DPA) is an acidic phytohormone found in plants. It belongs to the class of abscisates (ABAs), which are structurally diverse signaling molecules regulating various aspects of plant growth, development, and defense. DPA plays a crucial role in physiological processes within plants .

Aplicaciones Científicas De Investigación

Osteoblast Differentiation

Dihydrophaseic Acid 3′-O-β-d-Glucopyranoside (DPA3G), a known sesquiterpene glucoside, has been isolated from Lycii radicis Cortex and identified as a candidate constituent . It has been found to significantly enhance cell proliferation and alkaline phosphatase activity in mesenchymal stem cell line C3H10T1/2 and preosteoblast cell line MC3T3-E1 . Furthermore, DPA3G significantly increased mineralized nodule formation and the mRNA expression of osteoblastogenesis markers .

Bone Formation

DPA3G has been found to enhance not only osteoblast differentiation of MC3T3-El cells but also osteoclast differentiation of monocytes . This indicates that DPA3G plays a role in the maintenance of the normal bone remodeling balance .

Anti-Adipogenesis Activity

A dihydrophaseic acid glucoside derived from Carthamus tinctorius has been found to prevent the accumulation of lipid droplets and reduce the expression of adipogenic genes, Fabp4 and Adipsin . This suggests that it has potential advantages for treating obesity .

Stomatal Closure

Phaseic acid (PA) and dihydrophaseic acid (DPA) have been found to induce stomatal closure in Commelina communis . This suggests that they play a role in plant responses to environmental stress .

Mecanismo De Acción

Target of Action

Dihydrophaseic acid (DPA) is a catabolite of the plant hormone abscisic acid (ABA) . It is known to interact with a subset of ABA receptors , which play a crucial role in various physiological processes in plants, including stress responses .

Mode of Action

DPA is produced through the hydroxylation of ABA at the C-80 position, a reaction catalyzed by the CYP707A family of cytochrome P450 monooxygenases . This hydroxylation results in the formation of phaseic acid (PA), which is then converted to DPA by a soluble PA reductase (PAR) that reduces the 40-ketone to a 40-hydroxyl group . This reaction is reversible, and differential biological activities between 80-hydroxy ABA and PA have been reported .

Biochemical Pathways

The conversion of ABA to DPA involves several biochemical pathways. The initial hydroxylation of ABA to form 80-hydroxy ABA is thought to be the predominant ABA catabolic pathway . This is followed by the spontaneous isomerization of 80-hydroxy ABA to PA, involving internal cyclization of the 80-hydroxyl moiety onto the enone at the C-20 position . Finally, the subsequent conversion of PA to DPA is catalyzed by a soluble PA reductase .

Pharmacokinetics

It is known that dpa is a product of aba metabolism, suggesting that it may share similar adme properties with aba .

Result of Action

DPA has been found to have various effects on cellular processes. Moreover, DPA has been reported to prevent the accumulation of lipid droplets and reduce the expression of adipogenic genes .

Action Environment

The action of DPA can be influenced by various environmental factors. For example, the levels of ABA and its catabolites, including DPA, were found to be altered in response to drought stress . Furthermore, the conversion of ABA to DPA is catalyzed by enzymes that may be influenced by various environmental conditions .

Propiedades

IUPAC Name |

(2Z,4E)-5-[(1R,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,11,16,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t11-,13+,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVFQYWMMJWUCD-VSTJRZLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC1(C2(CC(CC1(OC2)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(C[C@@H](C[C@]1(OC2)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315742 | |

| Record name | Dihydrophaseic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrophaseic acid | |

CAS RN |

41756-77-8 | |

| Record name | Dihydrophaseic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41756-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrophaseic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrophaseic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is dihydrophaseic acid formed in plants?

A1: Dihydrophaseic acid is formed through a two-step enzymatic pathway from abscisic acid (ABA) [1-4, 7, 8, 11, 16, 19, 20, 23]. First, ABA is hydroxylated to form 8′-hydroxy ABA, an unstable intermediate. This reaction is catalyzed by the enzyme ABA 8′-hydroxylase. Subsequently, 8′-hydroxy ABA is rapidly reduced to DPA by a reductase enzyme.

Q2: What is the primary route of abscisic acid catabolism in plants, and how does it relate to dihydrophaseic acid?

A2: The primary route of ABA catabolism in plants involves its conversion to DPA via the intermediate phaseic acid (PA) [, , , , , ]. This oxidative pathway, often referred to as the PA-DPA pathway, plays a crucial role in regulating ABA levels within plant tissues.

Q3: Are there variations in dihydrophaseic acid formation and accumulation patterns among different plant species and tissues?

A3: Yes, variations exist. For instance, in mangosteen (Garcinia mangostana L.) fruits, PA and DPA were found in low concentrations compared to ABA in the peel, suggesting they are not the predominant ABA metabolites in this tissue []. Conversely, DPA levels in the aril and PA levels in the seed were closely correlated with ABA concentrations, indicating the PA-DPA pathway's significance in these tissues.

Q4: Does environmental stress affect dihydrophaseic acid levels in plants?

A4: Yes, drought stress in 'Shiranui' citrus trees led to higher DPA concentrations in the fruit pulp compared to well-watered trees []. This suggests that drought stress can influence DPA accumulation, potentially as part of the plant's response to water deficit.

Q5: What is the significance of dihydrophaseic acid glucosides in plants?

A5: Dihydrophaseic acid glucosides are conjugated forms of DPA that contribute to its storage and transport within plant tissues [, , , , ]. These glucosides can be hydrolyzed to release free DPA, influencing the overall DPA pool and potentially impacting ABA homeostasis.

Q6: What are the known physiological roles of dihydrophaseic acid in plants?

A6: While DPA is considered less biologically active than ABA, it is involved in regulating various plant processes. Research suggests that DPA might play a role in seed dormancy and germination [, , , ]. Additionally, DPA accumulation has been observed in response to environmental stresses like drought [] and might contribute to stress adaptation mechanisms in plants.

Q7: How does dihydrophaseic acid compare to abscisic acid in terms of biological activity?

A7: Dihydrophaseic acid generally exhibits weaker biological activity compared to ABA [, , ]. For instance, in stomatal closure assays, PA induced closure in some species but was less effective than ABA, while DPA did not elicit a response []. This suggests that the structural modifications during ABA catabolism to DPA reduce its ability to interact with target receptors and elicit physiological responses.

Q8: Can dihydrophaseic acid affect seed germination?

A8: While DPA is generally less active than ABA in inhibiting seed germination, some studies suggest it might still have an effect [, , , ]. In barley aleurone layers, DPA and its methyl ester were found to inhibit α-amylase synthesis, a crucial enzyme for germination, though less potently than ABA []. This suggests that DPA might contribute to the maintenance of seed dormancy, although further research is needed to fully elucidate its role.

Q9: Does dihydrophaseic acid have potential applications in agriculture or biotechnology?

A9: Research on DPA's potential applications is ongoing. Understanding its role in seed dormancy and germination could lead to strategies for improving germination rates and seedling establishment in crops [, ]. Additionally, investigating DPA's involvement in stress responses might offer insights into developing stress-tolerant crop varieties [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.